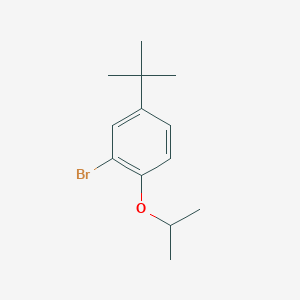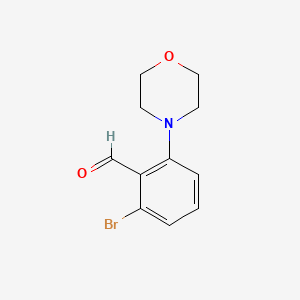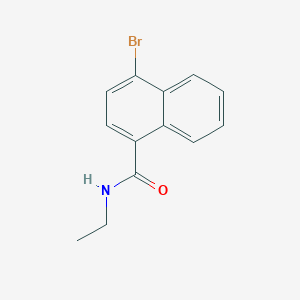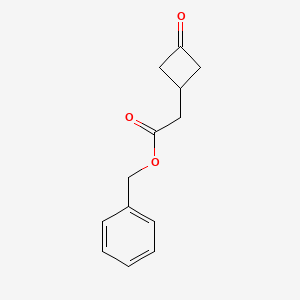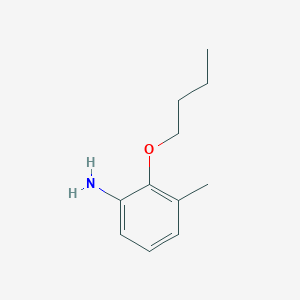![molecular formula C11H17NO4 B1374823 Ácido 3-Boc-3-azabiciclo[3.1.0]hexano-1-carboxílico CAS No. 1363381-55-8](/img/structure/B1374823.png)
Ácido 3-Boc-3-azabiciclo[3.1.0]hexano-1-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Boc-3-azabicyclo[310]hexane-1-carboxylic acid is a complex organic compound with the molecular formula C11H17NO4 It is a derivative of 3-azabicyclo[310]hexane, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
Aplicaciones Científicas De Investigación
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has numerous applications in scientific research:
Direcciones Futuras
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a cutting-edge area, and it has made spectacular progress in recent decades . Future research will likely continue to develop efficient methods for the synthesis of these derivatives, emphasizing the scope of substrates and synthesis applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones using palladium catalysis. This method provides high yields and diastereoselectivities, making it a practical route for producing this compound . Another approach involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with a lithium cation .
Industrial Production Methods
While specific industrial production methods for 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic structure.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, lithium cations for cyclization, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions yield 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .
Mecanismo De Acción
The mechanism of action of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: Another derivative with a similar bicyclic structure but different functional groups.
3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: A compound with a similar structure but the carboxylic acid group is positioned differently.
Uniqueness
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of the Boc protecting group. This makes it a versatile intermediate for synthesizing a wide range of biologically active compounds .
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTDFRNFTVGFRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251005-34-1 |
Source


|
| Record name | rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

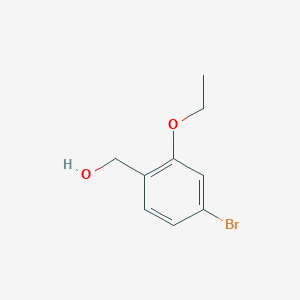

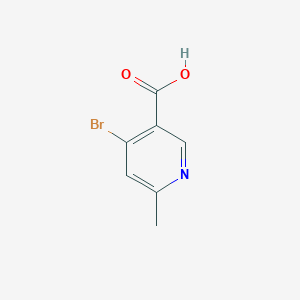
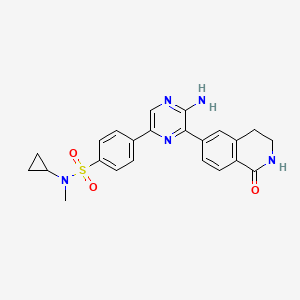
![[2-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1374753.png)
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1374754.png)

